molecular formula C13H20N2 B15360709 (1-Benzyl-3-methylpyrrolidin-2-yl)methanamine

(1-Benzyl-3-methylpyrrolidin-2-yl)methanamine

Cat. No.: B15360709
M. Wt: 204.31 g/mol
InChI Key: RXLVACGMDNXSAR-UHFFFAOYSA-N
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Description

(1-Benzyl-3-methylpyrrolidin-2-yl)methanamine is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.32 g/mol. This compound is a derivative of pyrrolidine, featuring a benzyl group and a methyl group attached to the pyrrolidine ring, and an amine group attached to the methylene carbon.

Synthetic Routes and Reaction Conditions:

  • Reduction of Pyrrolidinone Derivatives: One common synthetic route involves the reduction of pyrrolidinone derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Amination of Ketones: Another method involves the amination of ketones using reagents like ammonia or primary amines under specific reaction conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound to its reduced forms.

  • Substitution: Substitution reactions can occur at various positions on the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Oxidation can yield pyrrolidinone derivatives.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to a variety of substituted pyrrolidines.

Scientific Research Applications

(1-Benzyl-3-methylpyrrolidin-2-yl)methanamine has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.

  • Industry: It is used in the production of various chemical products, including agrochemicals and materials science.

Mechanism of Action

(1-Benzyl-3-methylpyrrolidin-2-yl)methanamine is structurally similar to other pyrrolidine derivatives, such as (1-Methylpyrrolidin-3-yl)methanamine and (1-Benzyl-3-methylpyrrolidin-3-yl)methanamine. its unique combination of functional groups and molecular structure sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

  • (1-Methylpyrrolidin-3-yl)methanamine

  • (1-Benzyl-3-methylpyrrolidin-3-yl)methanamine

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Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

(1-benzyl-3-methylpyrrolidin-2-yl)methanamine

InChI

InChI=1S/C13H20N2/c1-11-7-8-15(13(11)9-14)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3

InChI Key

RXLVACGMDNXSAR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C1CN)CC2=CC=CC=C2

Origin of Product

United States

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